Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the functionalization of cyclohexane derivatives. One common method includes the lithiation of cyclohexane followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and precipitation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale lithiation reactions in flow systems, which allow for better control and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol .
Scientific Research Applications
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboxylate groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate: Similar structure but with a ketone group instead of a hydroxy group.
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and hydroxy groups, making it less reactive.
Uniqueness
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and valuable in various applications compared to its similar compounds .
Biological Activity
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS: 1993265-20-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its interactions with biological systems, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C9H13F3O3, with a molecular weight of 226.2 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylate ester functionality, which contributes to its reactivity and potential biological interactions.
Research indicates that compounds with similar structures often interact with biological targets such as cyclooxygenases (COX), enzymes involved in the inflammatory response. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially influencing its binding affinity to these enzymes .
Cyclooxygenase Interaction
Cyclooxygenases are critical in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. This compound may act as an inhibitor or modulator of COX activity, similar to other carboxylic acid derivatives .
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, structural analogs have shown significant inhibition of COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis .
Case Studies
- Anti-inflammatory Effects : A study on related compounds indicated that methyl esters with hydroxyl substitutions effectively reduced inflammation in animal models by targeting COX pathways.
- Hepatoprotective Activity : Hydroxy derivatives have been explored for their hepatoprotective effects against liver diseases, suggesting potential therapeutic applications for this compound in liver health .
Research Findings
Properties
Molecular Formula |
C9H13F3O3 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-7,13H,2-4H2,1H3 |
InChI Key |
BZRKVXHQNGELJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC(C1)O)C(F)(F)F |
Origin of Product |
United States |
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